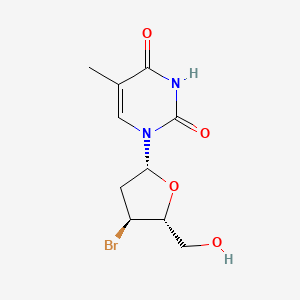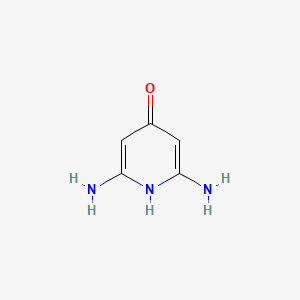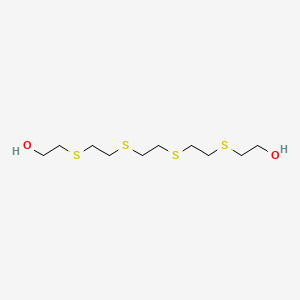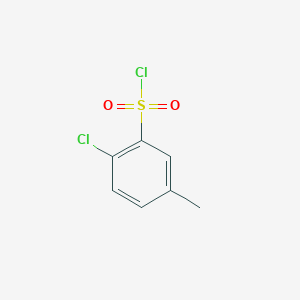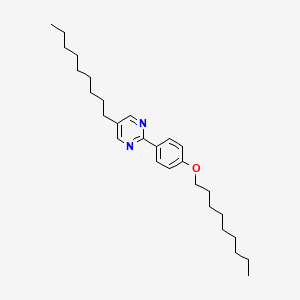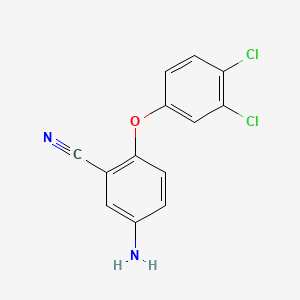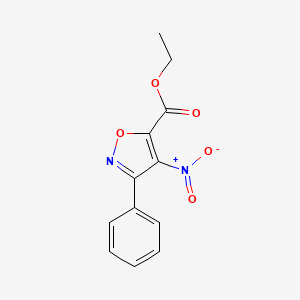
2-(4-异丙氧基苯基)乙酸甲酯
描述
Synthesis Analysis
The synthesis of similar compounds has been described in patents. For instance, a preparation method for 4-isopropoxy ethyoxyl methyl phenol involves hydroxyl protection, bromine substitution, etherification, and deprotection . Another process for the preparation of a related compound, 4-((2-isopropoxy ethoxy) methyl) phenol, involves reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica .Molecular Structure Analysis
The molecular structure of Methyl 2-(4-isopropoxyphenyl)acetate can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .科学研究应用
合成和化学反应
2-(4-异丙氧基苯基)乙酸甲酯及其衍生物在有机合成和化学反应中发挥着重要作用。例如,它们被用作药物合成中的中间体,通过格氏反应等反应,突出了它们在药物研究中的重要性 (W. Min, 2015)。该化合物还参与了高压 CO2 在离子液体中的溶解度研究,这对于环境研究和天然气处理至关重要 (S. Mattedi 等人,2011 年)。此外,烷基 2-(2-苯并噻唑基亚磺酰基)乙酸酯,包括甲基变体,对于合成生物活性化合物和手性分子非常有价值 (Zhenjun Du 等人,2012 年)。
晶体学和材料科学
2-(4-异丙氧基苯基)乙酸甲酯衍生物的晶体结构分析有助于理解分子构型,这对于材料科学和分子工程至关重要 (S. Lee 等人,2017 年)。这项研究为制药和电子等领域的发展做出了贡献。
生物应用
苯乙酸衍生物,包括甲基变体,因其生物活性而受到研究。例如,从月弯镰刀菌等培养物中分离出的某些衍生物表现出抗菌特性,这对于医学和药物研究具有重要意义 (Gouri B. Varma 等人,2006 年)。
大气化学
在大气化学中研究 2-(4-异丙氧基苯基)乙酸甲酯的衍生物,例如它们在环境污染物降解中的作用,对于理解气候变化和环境保护至关重要 (N. Carrasco 等人,2006 年)。
属性
IUPAC Name |
methyl 2-(4-propan-2-yloxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-11-6-4-10(5-7-11)8-12(13)14-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIIOTCCONXDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335508 | |
| Record name | methyl 2-(4-isopropoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-isopropoxyphenyl)acetate | |
CAS RN |
29056-05-1 | |
| Record name | Methyl 4-(1-methylethoxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29056-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(4-isopropoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



